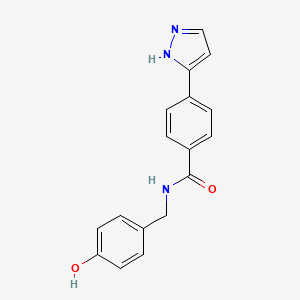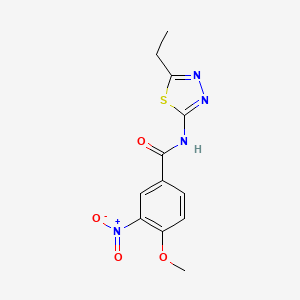![molecular formula C16H22N4O2S2 B5559668 (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)
(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves base-mediated [3 + 2]-cycloannulation strategies, utilizing (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide, to access pyrazolo[1,5-a]pyridines and 3-sulfonyl analogues in moderate to high yields. Techniques include tandem cycloannulative-desulfonylation and asymmetric 1,3-dipolar cycloaddition reactions for the construction of pyrrolidine derivatives (Reddy et al., 2022); (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives and pyrrolidine analogs, closely related to the target compound, can exhibit significant variations depending on the substituents and the synthesis route. For example, crystal structure determination of complex pyrazolo[3,4-b]pyridine derivatives has been achieved, providing insight into the planarity and spatial arrangement of these molecules (Shu-jiang, 2013).
Chemical Reactions and Properties
Research on pyrazolo[1,5-a]pyridines and pyrrolidines has demonstrated a variety of chemical reactions, including cycloaddition reactions with acetylenedicarboxylates, and reactions involving N-sulfonylpyridinium imides, leading to novel pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives. These studies illustrate the chemical reactivity and potential transformations of related compounds (Wu et al., 2012).
Physical Properties Analysis
While specific data on the physical properties of "(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine" was not found, related research often focuses on characterizing compounds through techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), which are essential for understanding the crystalline structure, morphology, and magnetic properties of synthesized materials (Zhang et al., 2016).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including their reactivity and potential as intermediates for further chemical transformations, have been explored through various catalytic and non-catalytic methods. These studies provide a foundation for understanding the reactivity and functional group tolerance of compounds structurally related to the target molecule (Carson & Kerr, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Compounds similar to the one have been studied extensively for their unique reactivity and potential in synthesizing a wide range of heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the base-mediated [3 + 2]-cycloannulation strategy has been employed for synthesizing pyrazolo[1,5-a]pyridine derivatives, highlighting the importance of sulfonyl analogs in medicinal chemistry. This method utilizes pyridinium-N-amine and aminide for cycloaddition, demonstrating broad substrate scope and functional group tolerance (Reddy, Sharadha, & Kumari, 2022).
Potential in Medicinal Chemistry
Research into compounds with similar structural features often explores their potential as precursors for developing new heterocyclic compounds with promising biological activities. For example, a study on butadienic building blocks from 2-nitrothiophene for synthesizing nitrogen heterocycles demonstrated the dichotomic behavior of sulfides and sulfones, leading to pyrazolines and isoxazolines, respectively. Such compounds hold significant potential for further development in pharmaceuticals and agrochemicals (Bianchi et al., 2007).
Advanced Synthesis Techniques
The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups showcases advanced techniques in creating compounds with potential therapeutic uses. The use of 1,3-dipolar cycloaddition reactions emphasizes the importance of these methods in accessing structurally complex and functionally diverse molecules (Markitanov et al., 2016).
Catalysis and Green Chemistry
Another aspect of research focuses on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. This highlights the integration of green chemistry principles in the synthesis of bioactive heterocycles (Zhang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-9-5-14(19-18-9)15-6-16(10(2)23-15)24(21,22)20-7-12(11-3-4-11)13(17)8-20/h5-6,11-13H,3-4,7-8,17H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGHMRWJCXDMBD-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)
![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)


![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)
![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

